molecular formula C34H28N4Na2O8S2 B12378870 disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B12378870
M. Wt: 730.7 g/mol
InChI Key: VNENWQQVIWFWHW-UHFFFAOYSA-L
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Description

Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate, also known as Acid Orange 33, is a synthetic azo dye. It is widely used in various industries, including textiles, leather, and paper, for its vibrant orange color. This compound is known for its excellent solubility in water and its ability to produce bright, stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate involves a multi-step process:

    Diazotization: 4,4’-diaminodiphenylcyclohexane is diazotized using sodium nitrite and hydrochloric acid.

    First Coupling: The diazonium salt formed is then coupled with G acid (2-naphthol-6,8-disulfonic acid).

    Second Coupling: The intermediate product is further coupled with phenol to form the final azo dye.

Industrial Production Methods

In industrial settings, the production process is scaled up and optimized for efficiency. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, dried, and pulverized to obtain the dye in powder form .

Chemical Reactions Analysis

Types of Reactions

Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is often used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include different derivatives of the original compound, such as amines from reduction and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and interact with proteins and nucleic acids, affecting their structure and function. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Acid Orange 7: Another azo dye with similar applications but different molecular structure.

    Acid Red 88: A related compound with a different color and slightly different chemical properties.

    Acid Yellow 36: Another azo dye used in similar industries but with a different hue.

Uniqueness

Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate is unique due to its specific molecular structure, which provides excellent solubility, stability, and vibrant color. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C34H28N4Na2O8S2

Molecular Weight

730.7 g/mol

IUPAC Name

disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C34H30N4O8S2.2Na/c39-28-15-13-27(14-16-28)36-35-25-9-5-23(6-10-25)34(18-2-1-3-19-34)24-7-11-26(12-8-24)37-38-33-30(40)17-4-22-20-29(47(41,42)43)21-31(32(22)33)48(44,45)46;;/h4-17,20-21,39-40H,1-3,18-19H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

VNENWQQVIWFWHW-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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